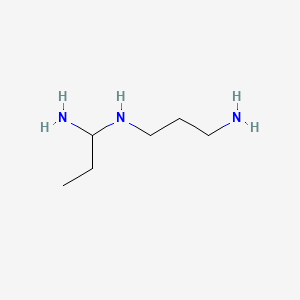
N~1~-(3-Aminopropyl)propane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)propane-1,1-diamine, also known as N,N’-Bis(3-aminopropyl)-1,3-propanediamine, is a linear polyamine with the molecular formula C9H24N4 and a molecular weight of 188.32 g/mol . This compound is characterized by its structure, which includes two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(3-Aminopropyl)propane-1,1-diamine can be synthesized through a two-step process. Initially, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to yield N1-(3-Aminopropyl)propane-1,1-diamine . The overall yield of this two-step reaction can exceed 80% .
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)propane-1,1-diamine involves the use of a fixed bed reactor and molecular sieves as catalysts. The reaction between ammonia and acrylonitrile is carried out under controlled conditions, followed by direct catalytic hydrogenation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)propane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and tertiary amines.
Substitution: The primary and secondary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(3-Aminopropyl)propane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)propane-1,1-diamine involves its interaction with various molecular targets and pathways. It can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency, which affects cellular respiration and energy production . Additionally, its polyamine structure allows it to interact with DNA and RNA, influencing gene expression and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar compound used as a disinfectant and in the synthesis of cationic surfactants.
1,3-Diaminopropane: A simpler diamine with similar reactivity but fewer functional groups.
Uniqueness
N~1~-(3-Aminopropyl)propane-1,1-diamine is unique due to its three amine groups, which provide it with enhanced reactivity and versatility in chemical synthesis compared to simpler diamines like 1,3-diaminopropane . Its ability to form stable complexes with metal ions and its role in biological systems further distinguish it from other similar compounds .
Properties
CAS No. |
36787-86-7 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-N'-(3-aminopropyl)propane-1,1-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-6(8)9-5-3-4-7/h6,9H,2-5,7-8H2,1H3 |
InChI Key |
QDPLEJZEUKSGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


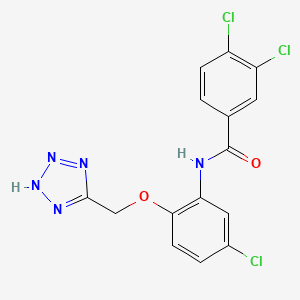
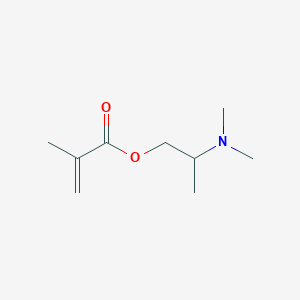
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)



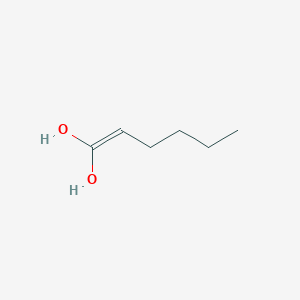
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
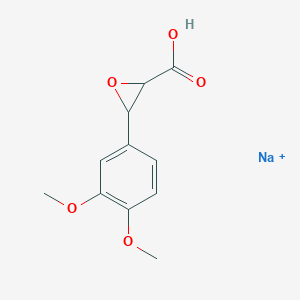
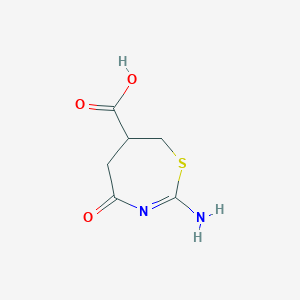
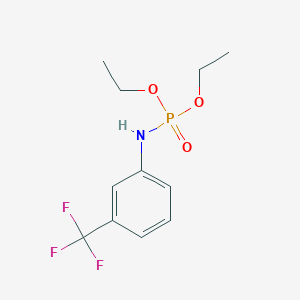
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
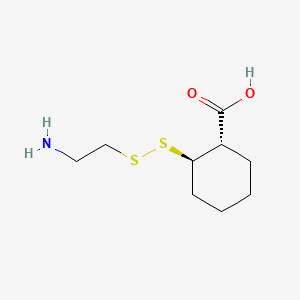
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
